molecular formula C11H9NO4 B1456665 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid CAS No. 835594-13-3

4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid

Cat. No. B1456665
M. Wt: 219.19 g/mol
InChI Key: BFFIXWJBLYWIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as HOBt and is commonly used in peptide synthesis. In

Mechanism Of Action

The mechanism of action of 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid is not well understood. However, it is believed to act as a nucleophile, which can react with electrophilic species to form covalent bonds. This property makes it useful in peptide synthesis, where it can be used to couple amino acids.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid in laboratory experiments include its ease of synthesis, low toxicity, and versatility in organic reactions. However, its limitations include its instability and the need for careful handling during synthesis and storage.

Future Directions

There are several future directions for research on 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid. One area of interest is the development of more efficient and selective coupling reagents for peptide synthesis. Another area of research is the investigation of its potential applications in drug discovery and the synthesis of bioactive compounds. Additionally, the development of new synthetic methods for 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid could lead to improved yields and reduced costs.

Scientific Research Applications

4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid has found applications in peptide synthesis, where it is used as a coupling reagent. It is also used as a catalyst in various organic reactions, such as the synthesis of lactams and lactones. Additionally, it has potential applications in drug discovery, where it can be used as a building block for the synthesis of bioactive compounds.

properties

IUPAC Name

4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-6-9-5-10(12-16-9)7-1-3-8(4-2-7)11(14)15/h1-5,13H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFIXWJBLYWIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60834560
Record name 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60834560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid

CAS RN

835594-13-3
Record name 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60834560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid

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